5-Methyl-2-phenylhex-2-enal

Description

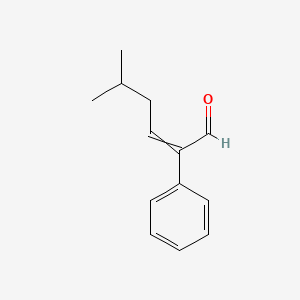

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylhex-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURDCJXYOLERLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047419 | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Cocoa-like aroma | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.976 | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21834-92-4 | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21834-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-phenyl-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenylhex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Essence of Chocolate: A Technical Guide to 5-Methyl-2-phenylhex-2-enal in Cocoa Beans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Methyl-2-phenylhex-2-enal, a key volatile compound contributing to the characteristic aroma of cocoa and chocolate. While its natural occurrence in cocoa is well-established, this document synthesizes the available scientific knowledge on its formation, quantification, and potential biological activities, addressing the critical needs of researchers in food science, natural products, and drug development.

Natural Occurrence and Formation in Cocoa

This compound, also known by synonyms such as cocoa hexenal (B1195481) and cocal, is a naturally occurring flavor compound found in cocoa beans (Theobroma cacao)[1][2][3]. Its aroma profile is characterized by rich, bitter-sweet cocoa notes with nutty, honey, and toasted undertones, making it a pivotal component of the desirable chocolate flavor[4][5].

The formation of this aldehyde is intricately linked to the post-harvest processing of cocoa beans, specifically during the fermentation and roasting stages. The primary mechanism for its synthesis is the Strecker degradation of specific amino acids in the presence of dicarbonyl compounds, which are formed during the Maillard reaction.

The key precursors for this compound are the amino acids leucine (B10760876) and phenylalanine . During the heat-intensive roasting process, these amino acids react with reducing sugars to initiate a cascade of reactions that ultimately yield a variety of flavor compounds, including the target aldehyde. The presence of both a phenyl group (from phenylalanine) and an isobutyl group (from leucine's degradation product, 3-methylbutanal) in its structure is a direct reflection of its biosynthetic origins.

Quantitative Data

Despite the acknowledged importance of this compound to cocoa's flavor, precise quantitative data on its concentration in raw or processed cocoa beans remains limited in publicly available literature. Most studies on cocoa volatiles provide semi-quantitative data or focus on broader classes of compounds. However, a recent study on craft chocolates provides some indication of its presence.

A 2024 study analyzing the volatile compounds in craft chocolates identified this compound. While not providing an absolute concentration, the study reported its relative abundance, which is valuable for comparative purposes.

| Chocolate Sample | Relative Abundance (%) |

| Craft Chocolate (specific type not detailed) | 0.61[6] |

Note: This value represents the relative peak area in a gas chromatography-mass spectrometry (GC-MS) analysis and not an absolute concentration.

Experimental Protocols

The analysis of volatile compounds in a complex matrix like cocoa beans requires sophisticated analytical techniques. While a specific, standardized protocol solely for the quantification of this compound is not extensively documented, a general and widely accepted methodology involves Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for Volatile Compound Analysis in Cocoa Beans

This protocol is a composite of methodologies described in the scientific literature for the analysis of volatile compounds in cocoa and related products.

Objective: To extract, identify, and semi-quantify volatile compounds, including this compound, from cocoa beans.

Materials and Equipment:

-

Cocoa beans (fermented and dried, or roasted)

-

Grinder (cryogenic grinder recommended to prevent loss of volatiles)

-

HS-SPME autosampler

-

SPME fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Vials with septa

-

Internal standard (e.g., a deuterated analog or a compound not naturally present in cocoa)

-

Analytical standards of this compound for identification

Procedure:

-

Sample Preparation:

-

Freeze the cocoa beans in liquid nitrogen.

-

Grind the frozen beans to a fine powder.

-

Weigh a precise amount of the cocoa powder (e.g., 1-5 g) into a headspace vial.

-

Add a known amount of the internal standard.

-

Seal the vial immediately.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in the autosampler's incubation chamber.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C).

-

Separate the volatile compounds on a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

-

Use a temperature gradient program to elute the compounds based on their boiling points and polarities.

-

Detect and identify the compounds using the mass spectrometer, scanning a specific mass range (e.g., m/z 35-400).

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

For semi-quantification, calculate the relative peak area of the compound in relation to the internal standard.

-

For absolute quantification, a calibration curve must be prepared using different concentrations of the analytical standard.

-

Validation of the Method: For regulatory or quality control purposes, the analytical method should be validated according to established guidelines (e.g., ICH, AOAC) to ensure its accuracy, precision, selectivity, linearity, and robustness[7][8][9][10].

Biological Activity and Signaling Pathways

The primary role of this compound in cocoa is as a flavoring agent[]. However, preliminary research and data from related compounds suggest potential biological activities that may be of interest to drug development professionals.

-

Antioxidant and Anti-inflammatory Properties: Some sources suggest that this compound may possess antioxidant and anti-inflammatory properties, which are common among phenolic compounds found in cocoa. However, dedicated studies to confirm and quantify these effects for this specific aldehyde are lacking[].

-

Antifungal Activity: There is some indication that this compound exhibits antifungal properties[12]. This activity is attributed to the inhibition of fatty acid and sterol synthesis, which are essential for fungal cell membrane formation, as well as the inhibition of DNA and RNA polymerase[12].

Signaling Pathways: Currently, there is no specific information in the scientific literature detailing the interaction of this compound with any biological signaling pathways. Further research is required to explore its potential molecular targets and mechanisms of action.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: Formation pathway of this compound in cocoa.

Caption: General experimental workflow for volatile analysis.

Conclusion

This compound is a vital contributor to the desirable flavor profile of cocoa and chocolate. Its formation through the Strecker degradation of leucine and phenylalanine during fermentation and roasting highlights the complex biochemistry of chocolate production. While methods for its analysis exist, there is a clear need for more extensive quantitative studies to understand its concentration in different cocoa varieties and under various processing conditions. Furthermore, the exploration of its potential biological activities and interactions with signaling pathways presents an exciting frontier for future research, with possible implications for both the food and pharmaceutical industries.

References

- 1. Buy 5-Methyl-2-phenyl-2-hexenal | 188829-73-4 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for 5-Methyl-2-phenyl-2-hexenal (HMDB0031855) [hmdb.ca]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. 5-methyl-2-phenyl-2-hexenal used to prepare chocolate flavour and cocoa flavour [handom-chem.com]

- 5. echemi.com [echemi.com]

- 6. Influence of the Different Maturation Conditions of Cocoa Beans on the Chemical Profile of Craft Chocolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s27415.pcdn.co [s27415.pcdn.co]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. 7. Validation of analytical methods [eurachem.org]

- 12. 5-Methyl-2-phenyl-2-hexenal | 21834-92-4 | WAA83492 [biosynth.com]

The Emergence of 5-Methyl-2-phenylhex-2-enal in Food Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the discovery and characterization of 5-Methyl-2-phenylhex-2-enal, a significant flavor compound identified in various food products. This document outlines the current state of knowledge regarding its presence in food, detailing quantitative data, experimental protocols for its detection, and its likely formation pathways. The information is intended to support researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development in understanding the implications of this compound.

Introduction

This compound is a volatile organic compound that contributes to the characteristic aroma of certain food products.[1] While it has been utilized as a flavoring agent in the food industry, particularly for chocolate and cocoa flavors, its natural occurrence and formation mechanisms are areas of ongoing research. This guide synthesizes the available scientific literature to provide a comprehensive technical overview of this compound in the context of food chemistry.

Quantitative Data

Although detected in various foods, quantitative data for this compound remains limited. One key study has successfully quantified this compound in roasted cocoa powder, highlighting its role as a major component of cocoa's aroma profile. The following table summarizes the available quantitative findings.

| Food Product | Concentration Range (mg/kg) | Reference |

| Roasted Cocoa Powder | > 1.30 | [1] |

Further research is required to quantify the concentration of this compound in other food products where its presence has been detected, such as nuts.

Experimental Protocols

The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. The following sections detail a widely used experimental protocol for the analysis of volatile compounds in food, which can be specifically adapted for this compound.

Sample Preparation and Extraction: Likens-Nickerson Simultaneous Distillation-Extraction (SDE)

This method is effective for extracting volatile and semi-volatile compounds from a food matrix.

-

Sample Pulverization: A representative sample of the food product (e.g., 25 grams of roasted cocoa powder) is pulverized to increase the surface area for efficient extraction.

-

Apparatus Setup: A Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus is assembled.

-

Extraction: The pulverized sample is added to 100 ml of distilled water in the sample flask. The volatile compounds are extracted using a suitable solvent (e.g., 2 ml of hexane) in the solvent flask for 60 minutes.

-

Drying and Concentration: The resulting extract is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated using a Vigreux column to a final volume of 1 µL.[2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying individual volatile compounds.

-

Instrumentation: An Agilent 7890A gas chromatograph coupled to a 5975A mass spectrometer (or equivalent) is used.

-

Column: A HP-5MS capillary column (30 m length x 0.25 mm i.d. x 0.25 µm film thickness) is typically employed.

-

Oven Temperature Program: The oven temperature is programmed as follows: initial temperature of 80°C for 3 minutes, then ramped up to 180°C at a rate of 8°C/min, and held at 180°C for 10 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 ml/min.

-

Injection: 1 µL of the concentrated extract is injected in split mode (split ratio of 1:500).

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, with a mass scan range of 40-500 m/z.

-

Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard.

References

Spectroscopic Profile of 5-Methyl-2-phenylhex-2-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the flavor and fragrance compound, 5-Methyl-2-phenylhex-2-enal (CAS No. 21834-92-4). The information presented herein is essential for quality control, structural elucidation, and further research and development involving this molecule. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: (2E)-5-Methyl-2-phenylhex-2-enal[1]

-

Synonyms: 2-Phenyl-5-methylhex-2-enal, Cocal, Cocoa hexenal[1]

-

Molecular Formula: C₁₃H₁₆O[2]

-

Molecular Weight: 188.26 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.5 - 10.5 | s | - |

| Vinylic-H | 6.8 - 7.2 | t | ~7 |

| Aromatic-H | 7.2 - 7.6 | m | - |

| Allylic-CH₂ | 2.2 - 2.4 | t | ~7 |

| Methine-CH | 1.8 - 2.0 | m | ~7 |

| Methyl-CH₃ | 0.9 - 1.1 | d | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| Vinylic-C (α) | 135 - 145 |

| Vinylic-C (β) | 150 - 160 |

| Aromatic-C (ipso) | 130 - 135 |

| Aromatic-C | 128 - 130 |

| Allylic-CH₂ | 35 - 45 |

| Methine-CH | 25 - 35 |

| Methyl-CH₃ | 20 - 25 |

Note: Predicted data is for illustrative purposes. For definitive assignments, experimental data is required. A known source for experimental NMR spectra is Sigma-Aldrich.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Predicted IR spectra are available from the FELIX lab.[3]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=C stretch (alkene) | 1650 - 1600 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

Note: A source for an experimental FTIR spectrum is Sigma-Aldrich, obtained using the "between salts" technique.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.[2]

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment |

| 188 | ~ 60 | [M]⁺ |

| 159 | ~ 40 | [M - CHO]⁺ |

| 131 | ~ 100 | [M - C₄H₉]⁺ |

| 115 | ~ 50 | [C₉H₇]⁺ |

| 91 | ~ 70 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | ~ 80 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: The spectrum is recorded with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed as a neat thin film. A drop of the sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[4][5] The plates are gently pressed together to form a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for flavor compounds.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Injector: Split/splitless injector, with a split ratio of, for example, 1:15.[6]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), holds for a few minutes, then ramps up to a final temperature (e.g., 280 °C).[6]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.[7]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 5-Methyl-2-phenyl-2-hexenal | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-2-phenyl-2-hexenal [webbook.nist.gov]

- 3. Human Metabolome Database: Showing metabocard for 5-Methyl-2-phenyl-2-hexenal (HMDB0031855) [hmdb.ca]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. mdpi.com [mdpi.com]

physical and chemical properties of 5-Methyl-2-phenylhex-2-enal

An In-depth Technical Guide to 5-Methyl-2-phenylhex-2-enal

Introduction

This compound, also known by synonyms such as Cocal and cocoa hexenal (B1195481), is an alpha,beta-unsaturated aldehyde.[1] It is recognized for its characteristic sweet, chocolate-like aroma, which has led to its use as a flavoring agent in the food industry and in fragrances.[2][3] This compound belongs to the class of organic compounds known as phenylacetaldehydes, which contain a phenyl group substituted at the second position of an acetaldehyde (B116499) moiety.[1][4] Natural occurrences of this compound have been identified in the volatile compounds of fried peanuts and cocoa.[5] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[6][7] It is characterized by a distinctive cocoa aroma with nutty and mocha undertones.[3][7] The compound is soluble in organic solvents like alcohol and ether, but insoluble in water.[2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (E)-5-methyl-2-phenylhex-2-enal[1][2] |

| CAS Number | 21834-92-4[6][8] |

| Molecular Formula | C13H16O[2][6][7] |

| Synonyms | Cocal, cocoa hexenal, 2-Phenyl-5-methylhex-2-enal[7] |

| FEMA Number | 3199[6] |

| EINECS Number | 244-602-3[6][7] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 188.27 g/mol [7] |

| Appearance | Colorless to yellow clear liquid[6][7] |

| Density | 0.973 g/mL at 25 °C |

| Boiling Point | 290.00 to 291.00 °C @ 760.00 mm Hg; 96.00 to 100.00 °C @ 0.70 mm Hg[6] |

| Flash Point | >230 °F (>110 °C)[5][9] |

| Refractive Index | 1.53100 to 1.53600 @ 20.00 °C[6] |

| Vapor Pressure | 0.004000 mmHg @ 20.00 °C[6] |

| Vapor Density | >1 (vs air) |

| XLogP3-AA | 3.4[6][10] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils[2][10] |

Table 3: Spectroscopic and Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| LogP (octanol/water) | 3.315 | Crippen Calculated Property[11] |

| Log10 Water Solubility | -3.43 (mol/L) | Crippen Calculated Property[11] |

| Enthalpy of Vaporization (ΔvapH°) | 53.18 kJ/mol | Joback Calculated Property[11] |

| Enthalpy of Fusion (ΔfusH°) | 21.13 kJ/mol | Joback Calculated Property[11] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 140.70 kJ/mol | Joback Calculated Property[11] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -58.55 kJ/mol | Joback Calculated Property[11] |

Experimental Protocols

Synthesis Methods

The primary method for synthesizing this compound is through Aldol (B89426) Condensation.[2]

Aldol Condensation Protocol: This synthesis involves the reaction of 3-methylbutanal (B7770604) with benzaldehyde (B42025) under either acidic or basic conditions.[2]

-

Reactant Preparation: Equimolar amounts of 3-methylbutanal and benzaldehyde are prepared.

-

Catalyst Introduction: A base (e.g., sodium hydroxide) or an acid catalyst is added to the reaction mixture.

-

Reaction: The mixture is stirred, often at room temperature, to facilitate the condensation reaction, forming a β-hydroxy aldehyde intermediate.

-

Dehydration: The intermediate is subsequently dehydrated, typically by heating, to yield the α,β-unsaturated aldehyde, this compound.

-

Purification: The final product is purified using standard techniques such as distillation or chromatography to remove unreacted starting materials and byproducts.

A practical total synthesis of a related compound, plaunotol, has been achieved via a highly Z-selective Wittig olefination of α-acetal ketones, suggesting an alternative advanced synthetic route.[12]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC): An established reverse-phase HPLC method is available for the analysis of 5-Methyl-2-phenyl-2-enal.[13]

-

Column: Newcrom R1 HPLC column.[13]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[13]

-

Detection: The method is suitable for standard HPLC detectors (e.g., UV-Vis).[13]

-

Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[13]

Chemical Reactivity and Biological Activity

As an α,β-unsaturated aldehyde, this compound can undergo typical reactions of both aldehydes and alkenes.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents.[2]

-

Hydrogenation: The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated aldehyde or alcohol.[2]

-

Aldol Reactions: It can participate in further aldol reactions with other carbonyl compounds.[2]

Biological Activity and Toxicology

5-Methyl-2-phenyl-2-hexenal (B1583446) has been studied for its biological effects, primarily in the context of its use as a flavoring agent. A 90-day subchronic toxicity study in F344 rats was conducted to assess its safety profile. The study investigated various biomarkers of organ toxicity, blood chemistry, and histopathological changes. While generally considered safe at low doses, higher concentrations may lead to adverse effects on liver function.[2] It has also been noted for the potential to cause skin irritation and allergic reactions upon contact.[2] Additionally, the compound has been identified as a component in the scent gland secretions of male cave crickets, suggesting a potential role in chemical communication. Research has also indicated it possesses antifungal properties, inhibiting the synthesis of fatty acids and sterols required for fungal cell membrane formation.[9]

Applications

The primary application of 5-Methyl-2-phenyl-2-hexenal is in the food and fragrance industries.

-

Flavoring Agent: It is used to prepare chocolate and cocoa flavors in a variety of products, including beverages, baked goods, and confectionery.[5][7][14]

-

Fragrance Component: Its distinctive sweet, cocoa-like scent makes it a valuable ingredient in gourmand fragrances and cosmetic formulations.[2][3]

-

Chemical Intermediate: It can serve as an intermediate in organic synthesis.[2]

References

- 1. Human Metabolome Database: Showing metabocard for 5-Methyl-2-phenyl-2-hexenal (HMDB0031855) [hmdb.ca]

- 2. Buy 5-Methyl-2-phenyl-2-hexenal | 188829-73-4 [smolecule.com]

- 3. Perfumers Apprentice - 5-Methyl-2-Phenyl-2-Hexenal [shop.perfumersapprentice.com]

- 4. Showing Compound 5-Methyl-2-phenyl-2-hexenal (FDB008539) - FooDB [foodb.ca]

- 5. chembk.com [chembk.com]

- 6. cocoa hexenal [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. 5-Methyl-2-phenyl-2-hexenal [webbook.nist.gov]

- 9. 5-Methyl-2-phenyl-2-hexenal | 21834-92-4 | WAA83492 [biosynth.com]

- 10. scent.vn [scent.vn]

- 11. 5-Methyl-2-phenyl-2-hexenal (CAS 21834-92-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. The Pherobase Synthesis - 5me-2-phenyl-2-hexenal | C13H16O [pherobase.com]

- 13. 5-Methyl-2-phenyl-2-hexenal | SIELC Technologies [sielc.com]

- 14. 5-methyl-2-phenyl-2-hexenal used to prepare chocolate flavour and cocoa flavour [handom-chem.com]

The Pivotal Role of 5-Methyl-2-phenylhex-2-enal in the Chocolate Flavor Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Methyl-2-phenylhex-2-enal, a key volatile compound that significantly contributes to the characteristic and desired flavor profile of chocolate. This document outlines its sensory properties, formation pathway, and methods for its quantitative analysis, offering valuable insights for professionals in flavor science and related fields.

Introduction: The Essence of Chocolate Aroma

The complex and alluring flavor of chocolate is a symphony of hundreds of volatile organic compounds. Among these, this compound, also known by synonyms such as cocoa hexenal (B1195481) and cocal, has been identified as a crucial contributor to the authentic cocoa and chocolate aroma.[1][2] This α,β-unsaturated aldehyde is naturally present in cocoa and other roasted food products like malt (B15192052) and peanuts. Its distinct aroma profile makes it an essential component in the creation of both natural and artificial chocolate flavorings.[1]

Sensory Profile of this compound

The sensory characteristics of this compound are multifaceted, providing a complex and rich aroma that is integral to the chocolate experience. Its flavor profile is consistently described with a variety of notes, highlighting its importance in the overall perception of chocolate.

| Sensory Descriptor | Description | References |

| Primary | Cocoa, Chocolate | [1][3][4] |

| Secondary | Bitter, Nutty, Toasted | [1] |

| Tertiary | Sweet, Green, Aldehydic, Honey, Grassy | [1][5][6] |

| Subtle Notes | Mocha undertones, Fruity, Butyric | [6][7] |

Formation Pathway: The Chemistry of Roasting

The characteristic flavor of this compound is not inherent to the raw cocoa bean but is developed during the crucial roasting stage of chocolate production. Its formation is a direct result of the Maillard reaction and, more specifically, the Strecker degradation of amino acids. The primary precursors for this compound are the amino acids L-leucine and L-phenylalanine, which react with dicarbonyl compounds formed during the Maillard reaction.

The proposed pathway involves the Strecker degradation of L-leucine to form 3-methylbutanal (B7770604) and L-phenylalanine to form phenylacetaldehyde. These two aldehydes then undergo an aldol (B89426) condensation reaction, followed by dehydration, to yield this compound.

Quantitative Analysis in Chocolate

| Chocolate Type | Typical Concentration Range (in flavor preparations) |

| Dark Chocolate | Higher concentrations expected due to higher cocoa content. |

| Milk Chocolate | Moderate concentrations expected. |

| White Chocolate | Lower to negligible concentrations expected. |

| Flavoring Usage | Recommended at levels of 1-10 ppm for a cocoa aroma and flavor.[8] |

Note: The actual concentration in a finished chocolate product will be influenced by the dosage of the cocoa mass and any added natural or artificial flavors.

Experimental Protocols for Analysis

The analysis of this compound in a complex matrix like chocolate requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the extraction and quantification of this volatile compound.[9]

Detailed Methodology for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify this compound in chocolate samples.

Materials and Reagents:

-

Chocolate sample

-

This compound analytical standard

-

Internal standard (e.g., Toluene or other suitable deuterated standard)

-

Deionized water

-

Sodium chloride (NaCl)

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Grate or finely chop the chocolate sample to ensure homogeneity.

-

Weigh 2.0 g of the homogenized chocolate sample into a 20 mL headspace vial.

-

(Optional) Add 5 mL of deionized water and 1 g of NaCl to the vial to improve the release of volatile compounds from the matrix.

-

Spike the sample with a known concentration of the internal standard.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

Immediately after extraction, desorb the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

-

GC Conditions (Typical):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of the analytical standard.

-

Quantify the compound by creating a calibration curve using the analytical standard and the internal standard method.

-

Conclusion

This compound is a cornerstone of the authentic chocolate flavor profile. Its formation through the Strecker degradation of L-leucine and L-phenylalanine during cocoa roasting is a critical step in flavor development. Understanding the sensory properties, formation pathways, and analytical methodologies for this compound is essential for researchers and professionals aiming to control and optimize the flavor of chocolate and other cocoa-based products. The provided experimental protocol offers a robust framework for the accurate quantification of this key aroma compound, enabling further research into its role and modulation in various food systems.

References

- 1. 5-methyl-2-phenyl-2-hexenal used to prepare chocolate flavour and cocoa flavour [handom-chem.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. cocoa hexenal [thegoodscentscompany.com]

- 4. 5-Methyl-2-phenyl-2-hexenal, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]

- 5. 5-METHYL-2-PHENYL-2-HEXENAL [ventos.com]

- 6. Human Metabolome Database: Showing metabocard for 5-Methyl-2-phenyl-2-hexenal (HMDB0031855) [hmdb.ca]

- 7. Perfumers Apprentice - 5-Methyl-2-Phenyl-2-Hexenal [shop.perfumersapprentice.com]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Hypothetical Biosynthesis Pathway of 5-Methyl-2-phenylhex-2-enal in Plants: A Technical Guide for Researchers

Abstract: 5-Methyl-2-phenylhex-2-enal is an α,β-unsaturated aldehyde that contributes to the characteristic aroma of various plant products, including cocoa, roasted nuts, and sweet clover.[1][2][3] Despite its documented natural occurrence, the specific biosynthetic pathway for this compound in plants has not been elucidated. This technical guide presents a hypothetical pathway for the biosynthesis of this compound, drawing upon established principles of plant secondary metabolism. The proposed pathway involves the convergence of the phenylpropanoid and amino acid catabolism pathways, culminating in an aldol (B89426) condensation reaction. This document provides a theoretical framework, proposes detailed experimental protocols for pathway elucidation, and includes necessary visualizations to guide future research in this area.

Introduction

This compound is a volatile organic compound found in a variety of plants, including Theobroma cacao (cocoa), roasted filberts, and yellow sweet clover.[1][3] Its chemical structure, featuring a phenyl group and a branched alkyl chain, suggests a hybrid biosynthetic origin. While the precise enzymatic steps leading to its formation are unknown, its constituent parts point towards two well-established metabolic routes in plants: the phenylpropanoid pathway, which synthesizes aromatic compounds from phenylalanine, and the catabolism of branched-chain amino acids.[4][5][6][7][8]

This guide proposes a plausible biosynthetic route to this compound, providing a foundation for researchers to investigate and ultimately identify the enzymes and intermediates involved.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to occur through the condensation of two key precursors: Benzaldehyde (B42025) and 3-Methylbutanal (B7770604) .

-

Benzaldehyde: Derived from the phenylpropanoid pathway via the degradation of trans-cinnamic acid.

-

3-Methylbutanal: Derived from the catabolism of the branched-chain amino acid L-leucine.

The proposed pathway can be divided into three main stages:

-

Biosynthesis of Benzaldehyde.

-

Biosynthesis of 3-Methylbutanal.

-

Aldol Condensation and subsequent dehydration to form this compound.

Benzaldehyde is a product of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[4][5]

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[4][5]

-

Chain Shortening of trans-Cinnamic Acid: The conversion of trans-cinnamic acid to benzaldehyde can occur via several proposed routes, including a β-oxidation-like pathway or through the action of a hydratase/lyase. This step is a known part of the biosynthesis of various plant volatiles.

3-Methylbutanal is formed from the catabolism of L-leucine, a common branched-chain amino acid.

-

Transamination: L-leucine undergoes transamination, catalyzed by a Branched-Chain Amino Acid Transaminase (BCAT) , to yield α-ketoisocaproate.

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by a Branched-Chain α-Keto Acid Decarboxylase (BCKAD) to produce 3-methylbutanal.

The final steps are proposed to involve an aldol condensation reaction between benzaldehyde and 3-methylbutanal.

-

Aldol Condensation: An aldolase enzyme catalyzes the condensation of the enolate of 3-methylbutanal with benzaldehyde, forming a β-hydroxy aldehyde intermediate (3-hydroxy-2-phenyl-5-methylhexanal).

-

Dehydration: This intermediate is then likely dehydrated, potentially spontaneously or catalyzed by a dehydratase, to yield the stable α,β-unsaturated aldehyde, this compound.

Proposed Experimental Protocols for Pathway Elucidation

The following protocols are designed to investigate the proposed hypothetical pathway.

Objective: To trace the incorporation of precursors into this compound in a relevant plant species (e.g., Theobroma cacao).

Methodology:

-

Select plant tissue known to produce the target compound (e.g., cocoa bean tissue cultures or young leaves).

-

Prepare feeding solutions of isotopically labeled precursors:

-

¹³C₉-L-phenylalanine

-

¹³C₆-L-leucine

-

-

Administer the labeled precursors to the plant tissue via sterile injection or inclusion in the growth medium.

-

Incubate the tissue for a defined period (e.g., 24, 48, 72 hours).

-

Harvest the tissue and extract volatile compounds using a method such as headspace solid-phase microextraction (HS-SPME).

-

Analyze the extracted volatiles by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Examine the mass spectrum of this compound for an increase in mass corresponding to the incorporation of ¹³C atoms. The fragmentation pattern will help determine which parts of the molecule are labeled.

Expected Outcome: Detection of ¹³C-labeled this compound will confirm the role of L-phenylalanine and L-leucine as primary precursors.

Objective: To identify and characterize the enzymes responsible for the key condensation step.

Methodology:

-

Prepare a crude protein extract from the selected plant tissue.

-

Set up reaction mixtures containing:

-

The crude protein extract.

-

Benzaldehyde.

-

3-Methylbutanal.

-

Necessary cofactors (e.g., Mg²⁺, Thiamine pyrophosphate depending on the hypothesized enzyme class).

-

-

Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for several hours.

-

Stop the reaction and extract organic compounds using a solvent like ethyl acetate.

-

Analyze the extract by GC-MS for the formation of this compound.

-

If activity is detected, proceed with protein purification using chromatographic techniques (e.g., ion exchange, size exclusion) to isolate the specific aldolase/condensing enzyme.

Expected Outcome: Successful formation of the target compound in vitro will validate the proposed condensation reaction and enable the purification of the responsible enzyme.

Data Presentation

Should the above experiments yield quantitative results, the data should be summarized as follows for clarity and comparison.

Table 1: Isotope Incorporation into this compound

| Labeled Precursor Fed | Incubation Time (h) | Mass Shift (amu) | Relative Abundance (%) of Labeled Compound |

|---|---|---|---|

| ¹³C₉-L-phenylalanine | 24 | +7 | Data |

| ¹³C₉-L-phenylalanine | 48 | +7 | Data |

| ¹³C₆-L-leucine | 24 | +5 | Data |

| ¹³C₆-L-leucine | 48 | +5 | Data |

| Unlabeled Control | 48 | 0 | Data |

Table 2: Enzymatic Activity in Protein Fractions

| Protein Fraction | Substrates | Product Formed (ng/mg protein/hr) |

|---|---|---|

| Crude Extract | Benzaldehyde + 3-Methylbutanal | Data |

| Anion Exchange Fraction 1 | Benzaldehyde + 3-Methylbutanal | Data |

| Anion Exchange Fraction 2 | Benzaldehyde + 3-Methylbutanal | Data |

| Size Exclusion Fraction 1 | Benzaldehyde + 3-Methylbutanal | Data |

| Boiled Control | Benzaldehyde + 3-Methylbutanal | Data |

Visualizations of Proposed Pathways and Workflows

The following diagrams illustrate the hypothetical biosynthetic pathway and the experimental logic.

Caption: Hypothetical biosynthesis pathway of this compound.

Caption: Workflow for the elucidation of the proposed biosynthetic pathway.

References

- 1. This compound | C13H16O | CID 576026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-2-phenyl-2-hexenal, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]

- 3. cocoa hexenal [thegoodscentscompany.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 6. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. frontiersin.org [frontiersin.org]

Toxicological Profile of 5-Methyl-2-phenylhex-2-enal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 5-Methyl-2-phenylhex-2-enal (CAS No. 21834-92-4), a fragrance and flavoring ingredient. The document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, subchronic toxicity, and genotoxicity. Detailed experimental protocols, based on internationally recognized guidelines, are provided for the pivotal studies. The information is intended to support safety assessments and guide future research for professionals in drug development and chemical safety.

Chemical and Physical Properties

This compound is an alpha,beta-unsaturated aldehyde.[1]

| Property | Value | Reference |

| Synonyms | Cocoa hexenal, 2-Phenyl-5-methylhex-2-enal | [2] |

| Molecular Formula | C13H16O | [3] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Boiling Point | 97-99 °C at 0.7 mmHg | [4] |

| Density | 0.973 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in oils and alcohol | [2][5] |

Toxicological Data Summary

The available quantitative toxicological data for this compound is limited. The following table summarizes the key findings.

| Toxicological Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | - | - | No data available | Not classified | [6] |

| Acute Dermal Toxicity (LD50) | - | - | No data available | Not classified | [6] |

| Acute Inhalation Toxicity (LC50) | - | - | No data available | Not classified | [6] |

| Skin Irritation | - | - | Irritating | Skin Irrit. 2 | [7] |

| Eye Irritation | - | - | Irritating | Eye Irrit. 2 | [7] |

| Skin Sensitization | - | - | May cause an allergic skin reaction | Skin Sens. 1 | [6] |

| Subchronic Oral Toxicity (90-day) | F344 Rat | Gavage | NOAEL: 70 mg/kg bw/day | Not classified | [8] |

| Genotoxicity (Ames Test) | - | - | No data available | Not classified | - |

| Carcinogenicity | - | - | No data available | Not classified | [6] |

| Reproductive Toxicity | - | - | No data available | Not classified | [6] |

Detailed Experimental Protocols

The following sections describe the methodologies for key toxicological studies, based on OECD guidelines, which are likely to have been followed for the assessment of this compound.

Subchronic Oral Toxicity - 90-Day Study in Rodents (based on OECD Guideline 408)

A 90-day subchronic oral toxicity study was performed on this compound in male and female F344 rats.[8] The objective of such a study is to characterize the toxic effects of a substance following repeated oral administration over a 90-day period.[9]

Methodology:

-

Test Animals: Young, healthy F344 rats are used. At least 10 males and 10 females are assigned to each dose group.[9]

-

Administration of Test Substance: The test substance, this compound, is administered daily by oral gavage.[8] Control animals receive the vehicle alone.[10]

-

Dose Levels: At least three dose levels (e.g., 8, 24, and 70 mg/kg bw/day) and a control group are used.[8]

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.[9]

-

Body Weight and Food Consumption: Recorded weekly.[9]

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.[9]

-

Ophthalmological Examination: Conducted prior to the start of the study and at termination.[9]

-

-

Pathology:

-

Data Analysis: Statistical analysis is performed to determine the significance of any observed effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.[11]

Findings for this compound: The NOAEL was determined to be 70 mg/kg bw/day, which was the highest dose tested.[8] While some changes in monocyte counts and organ weights (testes and liver) were observed at the highest dose, they were not considered toxicologically significant as there were no related histopathological changes.[8]

References

- 1. oecd.org [oecd.org]

- 2. 5-Methyl-2-phenyl-2-hexenal, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]

- 3. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. ifif.org [ifif.org]

- 6. criver.com [criver.com]

- 7. altex.org [altex.org]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

The Sensory Landscape of 5-Methyl-2-phenylhex-2-enal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenylhex-2-enal, a key aroma compound, is a significant contributor to the characteristic scent of cocoa and chocolate.[1][2] This technical guide provides a comprehensive overview of the sensory characteristics of its isomers, drawing from available scientific literature and industry data. While the sensory profile of the commercially available mixture of isomers is well-documented, specific data differentiating the individual (E) and (Z) isomers is limited. This guide will present the known sensory attributes of the isomeric mixture, discuss the synthesis and analytical methodologies relevant to its study, and highlight areas for future research.

Sensory Characteristics of the Isomeric Mixture

The commercially available this compound is typically a mixture of its (E) and (Z) geometric isomers. The sensory profile of this mixture is consistently described as having a dominant cocoa and chocolate aroma, with additional sweet, aldehydic, and green nuances.[3][4][5]

Table 1: Qualitative Sensory Descriptors for the Isomeric Mixture of this compound

| Descriptor | Reported Notes | Source(s) |

| Primary Aroma | Cocoa, Chocolate | [1][3][4][6] |

| Secondary Aromas | Sweet, Aldehydic, Green | [3][5] |

| Subtle Nuances | Nutty, Fruity, Bitter, Butyric, Honey, Toasted, Grassy | [1][7][8] |

Isomers of this compound

This compound exists as two geometric isomers: (2E)-5-methyl-2-phenylhex-2-enal and (2Z)-5-methyl-2-phenylhex-2-enal.

-

(2Z)-5-methyl-2-phenylhex-2-enal: CAS Number: 21834-92-4[9]

-

(2E)-5-methyl-2-phenylhex-2-enal: CAS Number: 188829-73-4[9]

While distinct CAS numbers exist for each isomer, the publicly available sensory data does not offer a clear differentiation of their individual odor profiles. The detailed descriptions found in flavor and fragrance databases typically refer to the mixture of isomers.[1][9] It is plausible that the different spatial arrangements of the substituents around the double bond in the (E) and (Z) isomers could lead to distinct interactions with olfactory receptors, resulting in different odor perceptions. However, dedicated sensory studies on the separated and purified isomers are required to confirm this.

Quantitative Sensory Data

A significant gap in the current body of knowledge is the lack of quantitative sensory data, such as odor detection thresholds, for the individual isomers of this compound. This information is crucial for understanding the relative contribution of each isomer to the overall aroma profile of cocoa and other food products.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound is often achieved through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and 5-methylhexanal.[2] The ratio of the resulting (E) and (Z) isomers can be influenced by the reaction conditions, such as the choice of catalyst and solvent. A Wittig-type olefination could also be a potential route for a more stereoselective synthesis of a specific isomer.[6]

A general synthetic workflow is outlined below:

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds. It allows for the separation of individual compounds in a mixture and their subsequent evaluation by a human assessor at an olfactory port.

A typical GC-O protocol for the analysis of cocoa aroma compounds, which would be applicable to the study of this compound isomers, is as follows:

-

Sample Preparation: Extraction of volatile compounds from the sample matrix (e.g., cocoa liquor) using techniques like Solid Phase Microextraction (SPME) or solvent extraction.[1][3]

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or DB-FFAP) to separate the individual compounds.[4]

-

Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer for identification) and the other to a heated sniffing port.

-

Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the odor description and intensity of each eluting compound.

The following diagram illustrates a typical GC-O experimental setup:

References

- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 2. Buy 5-Methyl-2-phenyl-2-hexenal | 188829-73-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. worldcocoafoundation.org [worldcocoafoundation.org]

- 5. 5-METHYL-2-PHENYL-2-HEXENAL [ventos.com]

- 6. The Pherobase Synthesis - 5me-2-phenyl-2-hexenal | C13H16O [pherobase.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cocoa hexenal [thegoodscentscompany.com]

5-Methyl-2-phenylhex-2-enal CAS number and synonyms

CAS Number: 21834-92-4

Synonyms: Cocal, Cocoa Hexenal, 2-Phenyl-5-methyl-2-hexenal, 5-Methyl-2-phenyl-2-hexenal (B1583446) (natural), alpha-(3-methylbutylidene)benzeneacetaldehyde.[1][2][3][4][5]

This technical guide provides an in-depth overview of 5-Methyl-2-phenylhex-2-enal, a significant aroma compound utilized in the flavor and fragrance industries. The document details its chemical and physical properties, synthesis, toxicological data, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its characteristic sweet, chocolate-like aroma.[1][3][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O | [1][3][7][8] |

| Molecular Weight | 188.27 g/mol | [2][3][7][9] |

| Appearance | Colorless to pale yellow clear liquid | [1][3][6] |

| Odor | Sweet, chocolate, cocoa, green, aldehydic | [2][6] |

| Density | 0.973 g/mL at 25 °C | [2] |

| Boiling Point | 290 °C | [7] |

| Flash Point | 113 °C (closed cup) | [2][7] |

| Solubility | Insoluble in water; Soluble in organic solvents | [6] |

| Refractive Index | n20/D 1.5310 - 1.5360 | [6] |

Synthesis

The primary method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction.[9] This reaction involves the condensation of an enolate-forming aldehyde with another aldehyde that cannot form an enolate.

A logical workflow for the synthesis is presented below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Aldol Condensation

The following protocol is a representative example of the synthesis of this compound based on the principles of aldol condensation.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of a base catalyst (e.g., sodium hydroxide (B78521) in ethanol) is prepared.

-

Addition of Reactants: A mixture of phenylacetaldehyde and isovaleraldehyde is added dropwise to the catalyst solution at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.

-

Workup: Upon completion, the reaction mixture is quenched, typically by neutralization with a dilute acid. The organic layer is then separated from the aqueous layer. The organic phase is washed with brine and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Biological Activity and Toxicological Profile

Antifungal Activity

This compound has been reported to exhibit antifungal properties.[7] The proposed mechanisms of action include the inhibition of crucial biosynthetic pathways in fungi. It is suggested to inhibit the synthesis of fatty acids and sterols, which are essential components of the fungal cell membrane.[7] Furthermore, it has been reported to inhibit the activity of both DNA and RNA polymerase, thereby disrupting fungal cell replication and protein synthesis.[7]

The proposed antifungal mechanism is illustrated in the diagram below.

Caption: Proposed antifungal mechanism of this compound.

Antioxidant and Anti-inflammatory Properties

While some sources suggest that this compound may possess antioxidant and anti-inflammatory properties, specific studies detailing the mechanisms, such as the modulation of NF-κB or Nrf2 pathways, are not extensively documented in the current literature. This remains an area for future research.

Toxicological Evaluation

A 90-day subchronic oral toxicity study was conducted on this compound in F344 rats. The key parameters and findings of this study are summarized below.

| Parameter | Details |

| Study Type | 90-day repeated dose oral toxicity |

| Guideline | Based on OECD Guideline 408 |

| Species | F344 rats |

| Administration | Oral gavage |

| Dose Levels | 0, 8, 24, and 70 mg/kg body weight/day |

| Key Findings | No treatment-related mortality or clinical signs observed. Some minor changes in monocyte counts in females and organ weights at the highest dose were not considered toxicologically significant as they were not accompanied by histopathological changes. |

| NOAEL | 70 mg/kg body weight/day (highest dose tested) |

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

The following is a generalized protocol for a 90-day oral toxicity study as would be conducted under OECD Guideline 408.

-

Test Animals: Young, healthy adult rodents (preferably rats) are acclimatized to laboratory conditions. Animals are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group).

-

Dose Administration: The test substance is administered orally (by gavage, in diet, or in drinking water) daily for 90 days. At least three dose levels are used, with the highest dose inducing toxic effects but not death or severe suffering. A control group receives the vehicle only.

-

Observations:

-

Daily: Clinical signs of toxicity and mortality.

-

Weekly: Detailed clinical observations, body weight, and food/water consumption.

-

At termination: Hematology and clinical biochemistry analyses are performed.

-

-

Pathology: All animals (including those that die during the study) undergo a full necropsy. Organs are weighed, and tissues from the control and high-dose groups are examined histopathologically.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

The following is a representative HPLC method for the separation of this compound.

-

Column: Newcrom R1 reverse-phase (RP) column.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[1] For Mass Spectrometry (MS) compatible applications, formic acid can be used in place of phosphoric acid.[1]

-

Detection: UV detection is a common method for chromophore-containing compounds like this compound.

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Applications

The primary application of this compound is in the food and fragrance industries.

-

Flavoring Agent: It is used to impart cocoa and chocolate flavors in various food products.[3][10]

-

Fragrance Component: Its sweet, chocolate-like aroma makes it a valuable ingredient in perfumes and cosmetics.[1][9]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including potential pharmaceutical agents.[4][9]

References

- 1. 5-Methyl-2-phenyl-2-hexenal | SIELC Technologies [sielc.com]

- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 3. oecd.org [oecd.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Methyl-2-phenyl-2-hexenal | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-METHYL-2-PHENYL-2-HEXENAL [ventos.com]

- 7. 5-Methyl-2-phenyl-2-hexenal | 21834-92-4 | WAA83492 [biosynth.com]

- 8. 5-Methyl-2-phenyl-2-hexenal [webbook.nist.gov]

- 9. 5-methyl-2-phenyl-2-hexenal (21834-92-4) | Quality Chemical [chemicalbull.com]

- 10. oecd.org [oecd.org]

Solubility Profile of 5-Methyl-2-phenylhex-2-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2-phenylhex-2-enal, a key aroma compound found in various food products and a versatile intermediate in organic synthesis. A detailed compilation of its solubility in a wide array of organic and inorganic solvents is presented in a structured tabular format for ease of comparison. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of this compound, adapting the widely recognized shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC). Visual workflows for both the synthesis of the target compound and the experimental solubility determination are provided using Graphviz (DOT language) to facilitate a clear understanding of the processes.

Introduction

This compound, also known by trade names such as Cocal, is an alpha,beta-unsaturated aldehyde that imparts a characteristic cocoa and chocolate-like aroma.[1][] Its molecular structure, featuring a phenyl group and an alkyl chain, dictates its solubility behavior, which is a critical parameter for its application in the flavor, fragrance, and pharmaceutical industries.[3][4] Understanding its solubility in different solvent systems is paramount for formulation development, reaction chemistry, and purification processes. This guide aims to consolidate the available solubility data and provide standardized methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents at 25°C. The data is summarized in Table 1 for easy reference and comparison. The compound is generally soluble in organic solvents and oils, while being insoluble in water.[1][5]

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (g/L) | Solvent Type |

| Acetone | 2154.11 | Ketone |

| Acetonitrile | 1344.52 | Nitrile |

| n-Butanol | 978.49 | Alcohol |

| sec-Butanol | 718.82 | Alcohol |

| Isobutanol | 807.86 | Alcohol |

| 2-Butanone | 1851.04 | Ketone |

| n-Butyl acetate | 940.26 | Ester |

| Cyclohexane | 160.95 | Alkane |

| Dimethylformamide (DMF) | 2921.17 | Amide |

| Dimethyl sulfoxide (B87167) (DMSO) | 1387.73 | Sulfoxide |

| 1,4-Dioxane | 1338.28 | Ether |

| Ethanol | 1277.08 | Alcohol |

| Ethyl acetate | 1658.59 | Ester |

| Ethylene glycol | 133.85 | Diol |

| n-Hexane | 83.63 | Alkane |

| Isopropanol | 1004.35 | Alcohol |

| Methanol | 667.89 | Alcohol |

| Methyl acetate | 1320.98 | Ester |

| N-Methyl-2-pyrrolidone (NMP) | 1410.81 | Amide |

| n-Octanol | 156.44 | Alcohol |

| n-Pentanol | 460.49 | Alcohol |

| n-Propanol | 1091.83 | Alcohol |

| Tetrahydrofuran (THF) | 1906.67 | Ether |

| Toluene | 644.76 | Aromatic Hydrocarbon |

| Water | 0.21 | Inorganic |

| Water (estimated) | 0.03053 | Inorganic |

| Water (predicted) | 0.024 | Inorganic |

Data sourced from Scent.vn[5] and The Good Scents Company.[6] Predicted water solubility from the Human Metabolome Database.[7]

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[8][9] The subsequent quantitative analysis is described using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique.[10][11]

Materials and Equipment

-

This compound (purity ≥96%)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the respective solvent.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached. A longer period (e.g., 48-72 hours) may be necessary for some solvent systems.[12][13]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantitative Analysis by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via an Aldol condensation reaction between benzaldehyde (B42025) and 3-methylbutanal. The following diagram outlines the general synthetic and purification workflow.

Caption: Synthetic workflow for this compound.

Experimental Workflow for Solubility Determination

The diagram below illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has consolidated the available quantitative solubility data for this compound and provided a detailed, adaptable experimental protocol for its determination. The presented data and methodologies are essential for professionals in research, development, and quality control who work with this important aroma compound. The provided visual workflows offer a clear and concise understanding of the synthesis and solubility determination processes, facilitating efficient and accurate laboratory practices. Further research into the temperature dependence of solubility would provide an even more comprehensive understanding of this compound's behavior in various solvent systems.

References

- 1. 5-Methyl-2-phenyl-2-hexenal | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-methyl-2-phenyl-2-hexenal (21834-92-4) | Quality Chemical [chemicalbull.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scent.vn [scent.vn]

- 6. cocoa hexenal [thegoodscentscompany.com]

- 7. Human Metabolome Database: Showing metabocard for 5-Methyl-2-phenyl-2-hexenal (HMDB0031855) [hmdb.ca]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. improvedpharma.com [improvedpharma.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methodological & Application

Synthesis of 5-Methyl-2-phenylhex-2-enal via Aldol Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenylhex-2-enal is an α,β-unsaturated aldehyde with applications in the flavor and fragrance industry and as a potential intermediate in organic synthesis. Its synthesis is a classic example of a crossed or mixed Aldol condensation, a fundamental carbon-carbon bond-forming reaction. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis. The synthesis involves the base-catalyzed condensation of benzaldehyde (B42025) with 3-methylbutanal (B7770604). As benzaldehyde lacks α-hydrogens, it can only act as an electrophilic acceptor, while 3-methylbutanal, possessing α-hydrogens, serves as the nucleophilic enolate donor. This selective reactivity minimizes self-condensation products and favors the formation of the desired crossed-aldol product.

Reaction Principle

The synthesis of this compound proceeds via a base-catalyzed crossed Aldol condensation. The reaction is initiated by the deprotonation of the α-carbon of 3-methylbutanal by a base, typically sodium hydroxide (B78521), to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a conjugated system, to yield the stable α,β-unsaturated aldehyde product, this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 96-105 °C at 0.7 mm Hg |

| Density | 0.973 g/cm³[1] |

| CAS Number | 21834-92-4[1][2][3] |

Spectroscopic Data